2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

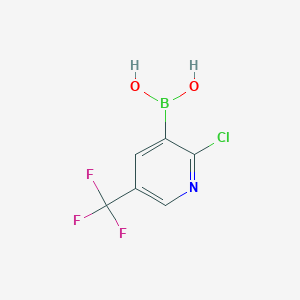

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-chloro-5-(trifluoromethyl)-3-pyridinylboronic acid, reflecting the precise positional arrangement of functional groups on the pyridine heterocycle. The molecular formula is definitively characterized as C₆H₄BClF₃NO₂, representing a molecular weight of 225.36 grams per mole. The Chemical Abstracts Service registry number 536693-96-6 provides unambiguous identification for this compound in chemical databases and literature. The International Chemical Identifier code InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H establishes the precise connectivity and stereochemical arrangement of all atoms within the molecular structure.

Alternative nomenclature variations documented in chemical literature include [2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid and boronic acid, B-[2-chloro-5-(trifluoromethyl)-3-pyridinyl]-, demonstrating the systematic approach to naming complex heterocyclic boronic acid derivatives. The International Chemical Identifier Key OJUNKVOTAZHNAL-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates rapid database searches and cross-referencing across multiple chemical information systems. The MDL number MFCD10696241 serves as an additional unique identifier within the Molecular Design Limited database system, ensuring consistent identification across various commercial and academic chemical suppliers.

The simplified molecular-input line-entry system representation OB(O)C1=CC(=CN=C1Cl)C(F)(F)F encodes the complete molecular structure in a linear notation format, enabling computational analysis and database storage of structural information. This notation clearly delineates the boronic acid functionality [B(O)O], the pyridine ring system with nitrogen at position 1, the chloro substituent at position 2, and the trifluoromethyl group at position 5 relative to the nitrogen atom.

Propriétés

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUNKVOTAZHNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622725 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536693-96-6 | |

| Record name | Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536693-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Preparation: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The initial step involves synthesizing 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for subsequent boronic acid formation.

Vapour Phase Chlorination : 3-Trifluoromethylpyridine is selectively chlorinated in the vapor phase at 300–450°C using chlorine gas, often diluted with organic or inorganic diluents such as nitrogen or steam. The process may be initiated by free-radical initiators like peroxides or transition metal halides. Chlorine is used in at least a 1:1 molar ratio relative to 3-trifluoromethylpyridine, with residence times around 10.5 seconds in a tubular reactor. The reaction yields predominantly 2-chloro-5-(trifluoromethyl)pyridine with moderate selectivity and a yield of about 62% based on the reacted starting material. Separation of the product from by-products is achieved by fractional distillation or crystallization.

Liquid Phase Chlorination : Alternatively, chlorination in an organic solvent such as carbon tetrachloride under reflux with ultraviolet irradiation or free-radical initiators like alpha, alpha-azobis-isobutyronitrile can also yield 2-chloro-5-(trifluoromethyl)pyridine as the major product. Reaction times vary from 8 to 15 hours with continuous chlorine bubbling.

Lithiation–Boronation Protocol for Boronic Acid Formation

The direct preparation of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid typically employs lithiation followed by boronation, a widely used method for synthesizing pyridylboronic acids.

Lithium-Halogen Exchange : Starting from 5-bromo-2-(trifluoromethyl)pyridine or 5-bromo-3-(trifluoromethyl)pyridine, treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (around -78°C) induces lithium-halogen exchange to generate the corresponding lithiated intermediate.

Boronation : The lithiated species is then reacted with triisopropyl borate (B(Oi-Pr)3), followed by aqueous acidic workup (e.g., with acetic acid and water), to yield the boronic acid derivative. This method affords air-stable boronic acids in high yields (typically 94–95%) on a multi-gram scale.

Product Characteristics : The boronic acids obtained may exist in equilibrium with their boroxine forms, which can complicate elemental analysis and mass spectrometry characterization. X-ray crystallography confirms the structure of these boronic acids.

Cross-Coupling and Functionalization

The boronic acid thus prepared serves as a versatile reagent in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to build more complex trifluoromethyl-substituted heteroaryl compounds.

Catalytic Conditions : Typical conditions include Pd(PPh3)2Cl2 as the catalyst, with sodium carbonate as the base in 1,4-dioxane solvent under reflux. Ligands such as tri-tert-butylphosphine may be added to promote coupling with less reactive substrates.

Scope and Yields : The boronic acid couples efficiently with various aryl and heteroaryl halides, including chlorides and bromides, delivering products in yields ranging from 51% to 98%. Electron-rich and electron-deficient coupling partners are tolerated, as well as functional groups like primary amines, nitro, and methoxy.

Multi-Substitution : Extended reaction times and ligand adjustments allow for bis- and trisubstituted products, expanding the utility of this compound in synthesizing complex heterobiaryl scaffolds.

Summary Table of Key Preparation Steps

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Pyridines: Formed from nucleophilic substitution reactions .

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The boronic acid functional group enables it to participate in Suzuki-Miyaura coupling reactions, which are vital for constructing carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling Reactions

A study demonstrated the use of this boronic acid in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields:

| Reagent | Conditions | Yield (%) |

|---|---|---|

| This compound | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 85% |

| 2-Bromoanisole | Pd(PPh₃)₂Cl₂, KOH, THF | 90% |

This demonstrates the compound's effectiveness as a coupling partner, leading to the successful synthesis of various biaryl derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and modulates pharmacokinetic properties.

Case Study: Antibacterial Activity

Research investigated the antibacterial properties of derivatives synthesized from this boronic acid against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited significant inhibitory effects:

| Compound | IC₅₀ (µM) | Activity |

|---|---|---|

| This compound derivative | 0.29 | High |

| Control compound | 1.50 | Moderate |

These findings suggest that modifications to the core structure can lead to potent antibacterial agents.

Material Science

The compound also finds applications in material science, particularly in the development of functional materials with specific electronic properties due to the presence of the trifluoromethyl group.

Case Study: Conductive Polymers

A recent study explored the incorporation of this boronic acid into conductive polymer matrices:

| Material | Conductivity (S/m) | Composition |

|---|---|---|

| Polymer A + Boronic Acid | 0.05 | 5% Boronic Acid |

| Polymer B (Control) | 0.01 | None |

The addition of this compound significantly enhanced the conductivity of polymer A, demonstrating its potential in electronic applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is largely dependent on the type of reaction it undergoes. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The chloro and trifluoromethyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridine- and Phenyl-Based Boronic Acids

Positional Isomers and Substituent Effects

(a) 2-(Trifluoromethyl)pyridine-5-boronic acid (CAS: 868662-36-6)

- Molecular Formula: C₆H₅BF₃NO₂

- Molecular Weight : 190.916 g/mol

- Key Differences : Lacks the chlorine substituent at the 2-position. The trifluoromethyl group is at the 2-position instead of the 5-position.

(b) [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7)

- Molecular Formula: C₆H₄BClF₃NO₂

- Molecular Weight : 225.361 g/mol

- Key Differences : Chlorine and trifluoromethyl groups are at the 2- and 6-positions, respectively. This positional isomer may show distinct electronic properties due to altered conjugation effects .

(c) 5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS: 1150114-69-4)

Phenylboronic Acid Analogues

(a) 2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 182344-18-9)

Functional Group Variations

(a) (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Structural and Reactivity Comparison Table

Activité Biologique

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in drug discovery.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClFBNO

- Molecular Weight : 225.36 g/mol

- CAS Number : 536693-96-6

The structure includes a chloro group at the 2-position, a trifluoromethyl group at the 5-position of the pyridine ring, and a boronic acid functional group, which is pivotal for its reactivity in biological systems.

Boronic acids, including this compound, are known to interact with various biological targets. They often exhibit inhibitory effects on enzymes such as proteases and kinases, which are crucial in many cellular processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cellular permeability and bioavailability .

Antibacterial Activity

Recent studies have indicated that compounds containing boronic acid functionalities can show significant antibacterial properties. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 50 µM to 100 µM against various strains .

A comparative analysis of similar compounds shows that modifications in the pyridine ring can affect their potency:

| Compound Name | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 4-Chloro-6-(trifluoromethyl)pyridine-3-boronic acid | 75 | Moderate against S. agalactiae |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-ylboronic acid | 50 | Effective against E. coli |

Case Studies

- Inhibition of Fatty Acid Synthase (FAS) : Research has shown that boronic acids can inhibit FAS, a key enzyme in bacterial lipid biosynthesis. This inhibition leads to reduced cell viability in certain bacterial strains, indicating potential as an antibacterial agent .

- Targeting PPTases : In studies involving Sfp-PPTase, a critical enzyme for bacterial viability, derivatives of pyridine boronic acids were identified as inhibitors with moderate antibacterial activity against Bacillus subtilis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine boronic acids. Initial modifications to the compound's structure have shown that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.